Unk-Leu-Bip-OMe
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Overview
Description
Unk-Leu-Bip-OMe is a synthetic compound with a complex structure that includes leucine and biphenyl groups
Preparation Methods
The synthesis of Unk-Leu-Bip-OMe typically involves several steps, including the coupling of leucine derivatives with biphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Chemical Reactions Analysis
Unk-Leu-Bip-OMe undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include catalysts, solvents, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Unk-Leu-Bip-OMe has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential effects on biological systems, including its role in cellular processes.
Medicine: It is investigated for its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of Unk-Leu-Bip-OMe involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Unk-Leu-Bip-OMe can be compared with other similar compounds, such as leucine derivatives and biphenyl compounds. Its uniqueness lies in its specific structure and the combination of leucine and biphenyl groups, which confer distinct properties and potential applications. Similar compounds include:
- Leucine methyl ester
- Biphenyl derivatives
- Other leucine-based compounds
These compounds share some similarities in their chemical structure and properties but differ in their specific applications and effects.
Properties
IUPAC Name |
methyl (2S)-4-anilino-2-[[(2S)-1-[[(2S)-1-methoxy-1-oxo-3-(4-phenylphenyl)propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N3O6/c1-22(2)19-27(35-29(33(40)42-4)21-30(37)34-26-13-9-6-10-14-26)31(38)36-28(32(39)41-3)20-23-15-17-25(18-16-23)24-11-7-5-8-12-24/h5-18,22,27-29,35H,19-21H2,1-4H3,(H,34,37)(H,36,38)/t27-,28-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZCBYSMWPTSHO-AWCRTANDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC)NC(CC(=O)NC3=CC=CC=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OC)N[C@@H](CC(=O)NC3=CC=CC=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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